1-(Difluoromethyl)isoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)isoquinoline-5-carboxylic acid is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in natural alkaloids and have significant applications in pharmaceuticals and materials science due to their unique biological activities and physical properties .
Preparation Methods
Chemical Reactions Analysis
1-(Difluoromethyl)isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Difluoromethyl)isoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(Difluoromethyl)isoquinoline-5-carboxylic acid can be compared with other fluorinated isoquinolines, such as trifluoromethylated isoquinolines. While both types of compounds exhibit unique biological activities, the difluoromethyl group often provides better selectivity and potency . Similar compounds include:
- Trifluoromethylated isoquinolines
- Fluorinated benzene derivatives
- Fluorinated pyridine derivatives
These compounds share some structural similarities but differ in their specific chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(difluoromethyl)isoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)9-7-2-1-3-8(11(15)16)6(7)4-5-14-9/h1-5,10H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXZUZRNHAAOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(F)F)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.